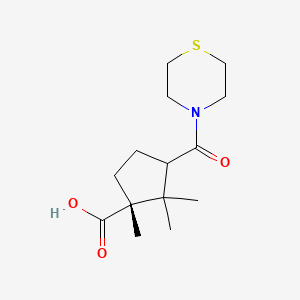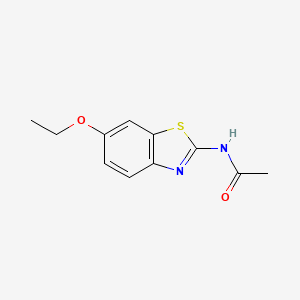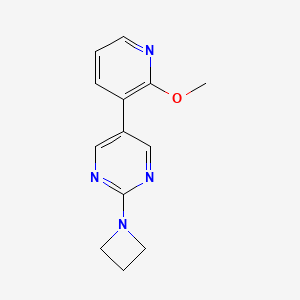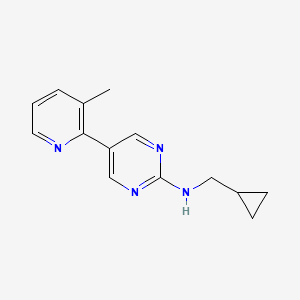
(1R)-1,2,2-trimethyl-3-(thiomorpholine-4-carbonyl)cyclopentane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-1,2,2-trimethyl-3-(thiomorpholine-4-carbonyl)cyclopentane-1-carboxylic acid (TMTC) is a cyclic carboxylic acid that has several applications in scientific research. Its synthesis has been studied extensively, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been identified.
Wissenschaftliche Forschungsanwendungen
(1R)-1,2,2-trimethyl-3-(thiomorpholine-4-carbonyl)cyclopentane-1-carboxylic acid has several applications in scientific research. It has been used as a reagent in chemical synthesis, as a catalyst in organic reactions, and as a ligand in coordination chemistry. It has also been used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and polymers.
Wirkmechanismus
The mechanism of action of (1R)-1,2,2-trimethyl-3-(thiomorpholine-4-carbonyl)cyclopentane-1-carboxylic acid is not fully understood. However, it is believed that the carboxylic acid group of (1R)-1,2,2-trimethyl-3-(thiomorpholine-4-carbonyl)cyclopentane-1-carboxylic acid binds to the active site of enzymes, thus inhibiting their activity. The thiomorpholine group is thought to interact with the active site and promote the formation of a stable complex.
Biochemical and Physiological Effects
The biochemical and physiological effects of (1R)-1,2,2-trimethyl-3-(thiomorpholine-4-carbonyl)cyclopentane-1-carboxylic acid are not fully understood. However, it has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds. It has also been shown to inhibit the activity of enzymes involved in the synthesis of fatty acids.
Vorteile Und Einschränkungen Für Laborexperimente
(1R)-1,2,2-trimethyl-3-(thiomorpholine-4-carbonyl)cyclopentane-1-carboxylic acid has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable in most solvents. Additionally, it is relatively non-toxic and has low reactivity. However, it is not soluble in water and is not very soluble in organic solvents, which can limit its use in some experiments.
Zukünftige Richtungen
There are several potential future directions for research on (1R)-1,2,2-trimethyl-3-(thiomorpholine-4-carbonyl)cyclopentane-1-carboxylic acid. One potential area of research is to further investigate its mechanism of action and biochemical and physiological effects. Additionally, research could be conducted on the synthesis of (1R)-1,2,2-trimethyl-3-(thiomorpholine-4-carbonyl)cyclopentane-1-carboxylic acid derivatives, which may have different or improved properties. Furthermore, research could be conducted to develop new methods of synthesizing (1R)-1,2,2-trimethyl-3-(thiomorpholine-4-carbonyl)cyclopentane-1-carboxylic acid or to improve existing methods. Finally, research could be conducted to investigate the use of (1R)-1,2,2-trimethyl-3-(thiomorpholine-4-carbonyl)cyclopentane-1-carboxylic acid in various applications, such as drug synthesis and catalysis.
Synthesemethoden
(1R)-1,2,2-trimethyl-3-(thiomorpholine-4-carbonyl)cyclopentane-1-carboxylic acid can be synthesized from thiomorpholine-4-carbonyl chloride (TMCCl), which is derived from thiomorpholine, through a reaction with 1-chloromethylcyclopentane in the presence of a base. The reaction produces 1R-1,2,2-trimethyl-3-(thiomorpholine-4-carbonyl)cyclopentane-1-carboxylic acid ((1R)-1,2,2-trimethyl-3-(thiomorpholine-4-carbonyl)cyclopentane-1-carboxylic acid) and 1-chloromethylcyclopentane. The reaction is carried out at room temperature in a solvent such as dichloromethane or toluene.
Eigenschaften
IUPAC Name |
(1R)-1,2,2-trimethyl-3-(thiomorpholine-4-carbonyl)cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3S/c1-13(2)10(4-5-14(13,3)12(17)18)11(16)15-6-8-19-9-7-15/h10H,4-9H2,1-3H3,(H,17,18)/t10?,14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCMCLWIVKCXITO-SBNLOKMTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC1(C)C(=O)O)C(=O)N2CCSCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCC(C1(C)C)C(=O)N2CCSCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-1,2,2-trimethyl-3-(thiomorpholine-4-carbonyl)cyclopentane-1-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(naphthalen-1-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide](/img/structure/B6441225.png)
![2-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)quinoxaline](/img/structure/B6441231.png)
![4-{[1-(naphthalene-1-sulfonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide](/img/structure/B6441233.png)
![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-9H-xanthene-9-carboxamide](/img/structure/B6441243.png)

![5-[2-(azetidin-1-yl)pyrimidin-5-yl]-2-methylpyridin-3-amine](/img/structure/B6441257.png)


![2-{3-[(5-chloropyrimidin-2-yl)(methyl)amino]azetidin-1-yl}-5-fluoro-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6441289.png)
![4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]morpholine](/img/structure/B6441292.png)
![3-fluoro-1-[5-methyl-2-(methylsulfanyl)pyrimidin-4-yl]pyrrolidine-3-carboxamide](/img/structure/B6441293.png)
![3-[4-(5,6-dimethylpyrimidin-4-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione](/img/structure/B6441297.png)
![3-fluoro-1-[6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl]pyrrolidine-3-carboxamide](/img/structure/B6441309.png)
